molecular formula C35H40ClN5O6 B8556486 Tert-butyl 4-(3-((1-(5-chloro-3-((1-(4-(methoxycarbonyl)phenyl)cyclopropyl)carbamoyl)pyridin-2-yl)azetidin-3-yl)oxy)phenyl)piperazine-1-carboxylate

Tert-butyl 4-(3-((1-(5-chloro-3-((1-(4-(methoxycarbonyl)phenyl)cyclopropyl)carbamoyl)pyridin-2-yl)azetidin-3-yl)oxy)phenyl)piperazine-1-carboxylate

Cat. No. B8556486
M. Wt: 662.2 g/mol
InChI Key: SQIQALZOTGHMQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08828987B2

Procedure details

A suspension of 2-(3-(3-(4-(tert-butoxycarbonyl)piperazin-1-yl)phenoxy)azetidin-1-yl)-5-chloronicotinic acid (D110) (150 mg, 0.306 mmol), 1-Hydroxybenzotriazole hydrate (47 mg, 0.306 mmol) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (88 mg, 0.46 mmol) in dimethylformamide (2 ml) was stirred 40 min at room temperature. A solution of methyl 4-(1-aminocyclopropyl)benzoate (D7) (68.9 mg, 0.306 mmol) and triethylamine (0.042 ml, 0.306 mmol) in dimethylformamide (2 ml) was added and the resulting mixture was stirred 40 min at room temperature. Water (2 ml) was added and the resulting precipitate was collected by filtration and purified by Biotage column (10 g) eluting with a mixture dichloromethane/ethylacetate from 100/0 to 80/20. Collected fractions, after solvent evaporation, afforded tert-butyl 4-(3-((1-(5-chloro-3-((1-(4-(methoxycarbonyl)phenyl)cyclopropyl)carbamoyl)pyridin-2-yl)azetidin-3-yl)oxy)phenyl)piperazine-1-carboxylate (135 mg)
Name
2-(3-(3-(4-(tert-butoxycarbonyl)piperazin-1-yl)phenoxy)azetidin-1-yl)-5-chloronicotinic acid
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
47 mg
Type
reactant
Reaction Step One
Quantity
88 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
68.9 mg
Type
reactant
Reaction Step Two
Quantity
0.042 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][N:11]([C:14]2[CH:15]=[C:16]([CH:32]=[CH:33][CH:34]=2)[O:17][CH:18]2[CH2:21][N:20]([C:22]3[N:30]=[CH:29][C:28]([Cl:31])=[CH:27][C:23]=3[C:24](O)=[O:25])[CH2:19]2)[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].O.ON1C2C=CC=CC=2N=N1.Cl.C(N=C=NCCCN(C)C)C.Cl.[NH2:59][C:60]1([C:63]2[CH:72]=[CH:71][C:66]([C:67]([O:69][CH3:70])=[O:68])=[CH:65][CH:64]=2)[CH2:62][CH2:61]1.C(N(CC)CC)C>CN(C)C=O.O>[Cl:31][C:28]1[CH:27]=[C:23]([C:24](=[O:25])[NH:59][C:60]2([C:63]3[CH:72]=[CH:71][C:66]([C:67]([O:69][CH3:70])=[O:68])=[CH:65][CH:64]=3)[CH2:62][CH2:61]2)[C:22]([N:20]2[CH2:21][CH:18]([O:17][C:16]3[CH:15]=[C:14]([N:11]4[CH2:12][CH2:13][N:8]([C:6]([O:5][C:1]([CH3:4])([CH3:3])[CH3:2])=[O:7])[CH2:9][CH2:10]4)[CH:34]=[CH:33][CH:32]=3)[CH2:19]2)=[N:30][CH:29]=1 |f:1.2,3.4,5.6|

Inputs

Step One
Name
2-(3-(3-(4-(tert-butoxycarbonyl)piperazin-1-yl)phenoxy)azetidin-1-yl)-5-chloronicotinic acid
Quantity
150 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCN(CC1)C=1C=C(OC2CN(C2)C2=C(C(=O)O)C=C(C=N2)Cl)C=CC1
Name
Quantity
47 mg
Type
reactant
Smiles
O.ON1N=NC2=C1C=CC=C2
Name
Quantity
88 mg
Type
reactant
Smiles
Cl.C(C)N=C=NCCCN(C)C
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
68.9 mg
Type
reactant
Smiles
Cl.NC1(CC1)C1=CC=C(C(=O)OC)C=C1
Name
Quantity
0.042 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
Quantity
2 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred 40 min at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the resulting mixture was stirred 40 min at room temperature
Duration
40 min
FILTRATION
Type
FILTRATION
Details
the resulting precipitate was collected by filtration
CUSTOM
Type
CUSTOM
Details
purified by Biotage column (10 g)
WASH
Type
WASH
Details
eluting with a mixture dichloromethane/ethylacetate from 100/0 to 80/20
CUSTOM
Type
CUSTOM
Details
Collected fractions, after solvent evaporation

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
ClC=1C=C(C(=NC1)N1CC(C1)OC=1C=C(C=CC1)N1CCN(CC1)C(=O)OC(C)(C)C)C(NC1(CC1)C1=CC=C(C=C1)C(=O)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 135 mg
YIELD: CALCULATEDPERCENTYIELD 66.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.